Andersonin-R peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GMISLSLCEQERDADEEENGVEDKVED |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Andersonin-R exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. This property positions it as a potential candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance.
Case Study: Antimicrobial Efficacy
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, Candida albicans
- Results : In vitro assays indicated that Andersonin-R inhibited the growth of these pathogens at low concentrations, suggesting a strong potential for therapeutic applications in treating infections caused by resistant strains.
Agricultural Applications
The peptide's antimicrobial properties extend to agricultural uses, particularly as a natural pesticide or fungicide. Its ability to combat plant pathogens can reduce reliance on synthetic chemicals, promoting sustainable agricultural practices.
| Application | Description | Benefits |
|---|---|---|
| Natural Pesticide | Utilized to control fungal and bacterial diseases in crops | Reduces chemical pesticide usage |
| Crop Protection | Enhances plant resistance to pathogens | Improves crop yield and quality |
| Sustainable Practices | Aligns with organic farming standards | Minimizes environmental impact |
Biotechnology Research
In biotechnology, Andersonin-R can be explored for its potential in drug development and formulation. Its unique structure may inspire the design of novel peptides with enhanced stability and specificity.
Research Focus :
- Peptide Engineering : Modifying the Andersonin-R sequence to enhance its bioactivity or reduce toxicity.
- Drug Delivery Systems : Investigating its role in targeted delivery mechanisms for therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Evolutionary and Functional Divergence
Phylogenetic analyses of peptide precursors (e.g., Figure 3 in ) highlight conserved motifs across species, such as the RFamide family in neuropeptides.
- Glycosylation : Unlike the O-glycosylated B-type natriuretic peptide precursor (proBNP) , Andersonin-R is unlikely to undergo glycosylation due to its probable bacterial origin and RiPP classification.
- Enzymatic Processing : Similar to lasso peptides, Andersonin-R’s precursor likely requires a dedicated peptidase for leader peptide removal, a step critical for activating the core peptide .
Technological Challenges in Comparative Studies
High-resolution mass spectrometry (HRMS) is pivotal for comparing peptide precursors. However, narrow precursor mass windows can introduce false discovery rates (FDRs) in identification, as seen in studies of neuropeptides and RiPPs . For example, HRMS analysis of proBNP revealed unexpected glycosylation variants , underscoring the need for wide mass tolerances and advanced algorithms to capture PTM diversity in precursors like Andersonin-R .
Preparation Methods
Ribosomal Synthesis and Genetic Encoding
- The precursor peptide is encoded by a specific gene within a biosynthetic gene cluster.
- Ribosomes translate this gene to produce the linear peptide precursor.
- The precursor peptide includes a leader peptide sequence that is crucial for recognition by tailoring enzymes responsible for posttranslational modifications.
Solid-Phase Peptide Synthesis (SPPS) for Synthetic Preparation
For laboratory synthesis or array production, Andersonin-R peptide precursor or its analogs can be prepared using solid-phase peptide synthesis methods:
- Merrifield Solid-Phase Synthesis : This classical method involves sequential addition of Fmoc- or Boc-protected amino acids to a resin-bound growing peptide chain. After each coupling, washing and deprotection steps are performed to prepare for the next amino acid addition.
- In Situ Peptide Synthesis on Membranes : Peptides can also be synthesized directly on membranes using SPOT synthesis, where amino acid solutions are dispensed onto specific spots, followed by coupling and deprotection cycles. Automated liquid handlers or laser printing technologies can be used for precise reagent delivery, improving efficiency and reducing reagent consumption.
Posttranslational Modifications (PTMs)
The mature Andersonin-R peptide is generated by enzymatic modifications of the precursor peptide. These modifications include:
- Cyclizations : ATP-dependent cyclodehydration reactions form azoline and azole heterocycles on serine, threonine, and cysteine residues within the peptide. This process is catalyzed by a heterotrimeric enzyme complex involving YcaO proteins, which phosphorylate the peptide backbone to drive cyclization.
- Dehydrations and Oxidations : Select azoline rings formed by cyclodehydration are oxidized to aromatic azoles by flavin mononucleotide-dependent dehydrogenases.
- Leader Peptide Cleavage : After modifications, the N-terminal leader peptide is proteolytically removed to release the mature peptide.
Synthetic Strategies for Disulfide-Rich Peptides (Relevant to Andersonin-R)
If Andersonin-R contains disulfide bonds, synthetic strategies include:
- Segmental Synthesis and Ligation : Separate peptide chains (A- and B-chains) can be synthesized individually using Fmoc chemistry on solid supports, then joined via chemoselective ligation methods such as oxime ligation or native chemical ligation.
- Use of Protecting Groups : Side-chain protecting groups (e.g., Trt for cysteine) are used during synthesis to prevent premature disulfide formation.
- Purification : Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain pure chains before ligation.
Table: Comparison of Preparation Methods for this compound
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Ribosomal Synthesis (Natural) | In vivo translation of precursor peptide gene | High fidelity, natural PTMs possible | Requires biological system, complex PTMs |
| Merrifield Solid-Phase Peptide Synthesis | Stepwise chemical synthesis on resin with Fmoc/Boc chemistry | Precise sequence control, scalable | Labor-intensive, costly reagents |
| SPOT Synthesis on Membranes | In situ peptide synthesis on membrane using automated dispensing or laser printing | Rapid array synthesis, low reagent usage | Limited peptide length, possible incomplete synthesis |
| Segmental Synthesis and Ligation | Separate synthesis of peptide chains followed by chemoselective ligation | Enables complex disulfide-rich peptides | Multi-step, requires careful purification |
Research Findings and Yields
- Synthetic yields for complex peptides like Andersonin-R precursors vary but are typically in the range of 15-30% after purification, depending on peptide length and complexity.
- Automated SPOT synthesis allows rapid generation of peptide libraries for screening but may have lower purity compared to traditional SPPS.
- Enzymatic posttranslational modifications are crucial for biological activity and can be reconstituted in vitro using purified enzymes to study biosynthesis pathways.
Q & A
Q. What structural characteristics of Andersonin-R peptide precursor are critical for its bioactivity, and how can they be experimentally validated?
Methodological Answer: To identify critical structural motifs, use site-directed mutagenesis combined with functional assays (e.g., receptor binding or enzymatic activity tests). Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) can validate secondary and tertiary structures. Cross-reference findings with computational modeling (e.g., molecular dynamics simulations) to predict stability-activity relationships. Ensure assays are replicated under controlled buffer conditions (pH, temperature) to minimize variability .
Q. Table 1: Key Assays for Structural-Functional Analysis
| Assay Type | Parameters | Validation Method |
|---|---|---|
| Mutagenesis | Target residue substitution | Functional activity loss/gain |
| CD Spectroscopy | α-helix/β-sheet ratios | Spectral deconvolution |
| NMR | 3D conformational shifts | Chemical shift mapping |
Advanced Research Question
Q. How can researchers resolve discrepancies in reported bioactivity of this compound across independent studies?
Methodological Answer: Discrepancies often arise from heterogeneity in experimental conditions (e.g., peptide purity, solvent systems) or assay sensitivity. Conduct a meta-analysis of existing data using PRISMA guidelines to identify confounding variables. Validate findings via head-to-head comparative studies under standardized protocols (e.g., uniform peptide concentration, cell lines). Apply Bayesian statistical models to quantify uncertainty and adjust for batch effects .
Basic Research Question
Q. What in vitro assays are recommended for the initial functional characterization of this compound?
Methodological Answer: Begin with cell-based assays (e.g., luciferase reporter systems for signaling pathway activation) and biochemical assays (e.g., ELISA for ligand-receptor interaction). Include controls for specificity:
- Negative controls : Scrambled peptide or inactive analogs.
- Positive controls : Known agonists/antagonists of the target pathway.
Document assay parameters (e.g., IC₅₀, EC₅₀) using nonlinear regression models .
Advanced Research Question
Q. How can purification protocols for this compound be optimized to address solubility challenges?
Methodological Answer: Solubility issues may stem from hydrophobic domains or improper folding. Optimize buffer systems using a Design of Experiments (DoE) approach:
- Test detergents (e.g., CHAPS) or co-solvents (e.g., glycerol).
- Evaluate refolding techniques (e.g., gradient dialysis).
Validate solubility via dynamic light scattering (DLS) and confirm bioactivity post-purification using functional assays .
Basic Research Question
Q. What animal models are suitable for in vivo studies of this compound’s therapeutic potential?
Methodological Answer: Select models based on disease relevance and species-specific receptor homology . For neurodegenerative studies, use transgenic mice (e.g., Aβ-overexpression models). For metabolic disorders, consider diet-induced obese rodents. Adhere to NIH guidelines for ethical animal use, including sample size calculations to minimize unnecessary subjects .
Advanced Research Question
Q. How can researchers ensure reproducibility in quantifying this compound levels across laboratories?
Methodological Answer: Implement reference standards (e.g., isotopically labeled peptides) and harmonize protocols via inter-laboratory ring trials. Use liquid chromatography–tandem mass spectrometry (LC-MS/MS) with optimized precursor ion intensity thresholds to reduce variability. Document all parameters in MIAPE (Minimum Information About a Proteomics Experiment) format .
Basic Research Question
Q. What are common pitfalls in assessing the stability of this compound in physiological buffers?
Methodological Answer: Avoid proteolytic degradation by including protease inhibitors (e.g., PMSF) and chelating agents (e.g., EDTA). Monitor stability via accelerated aging studies (25°C–40°C) and analyze degradation products with high-resolution MS. Prevalidate buffer compatibility using differential scanning calorimetry (DSC) .
Advanced Research Question
Q. How should longitudinal studies be designed to evaluate chronic effects of this compound?
Methodological Answer: Apply the PICOT framework :
- P opulation: Age-/genotype-matched cohorts.
- I ntervention: Dose escalation over time.
- C omparison: Placebo vs. treatment arms.
- O utcome: Biomarker panels (e.g., cytokine levels).
- T imeframe: 6–12 months.
Use mixed-effects models to account for individual variability .
Basic Research Question
Q. How can antibody specificity for detecting this compound in immunohistochemistry be validated?
Methodological Answer: Perform knockout/knockdown validation in cell/tissue models. Compare staining patterns with Western blot or MS data. Include isotype controls and preabsorption with excess peptide to confirm signal blocking. Report antibody clonality and dilution factors in accordance with ARRIVE guidelines .
Advanced Research Question
Q. How can multi-omics data be integrated to elucidate the systemic impact of this compound?
Methodological Answer: Combine transcriptomic, proteomic, and metabolomic datasets via network analysis tools (e.g., STRING, Cytoscape). Prioritize hub genes/proteins using centrality metrics. Validate pathways with CRISPR-Cas9 knockouts or pharmacological inhibition. Share raw data in public repositories (e.g., PRIDE, GEO) to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
